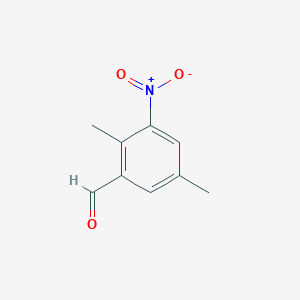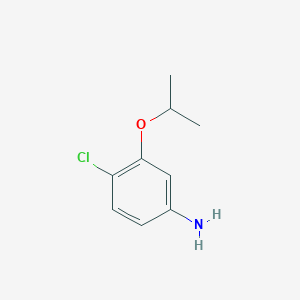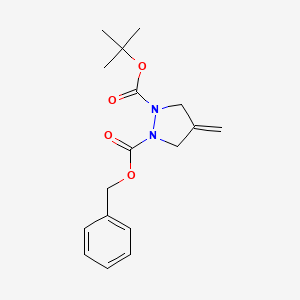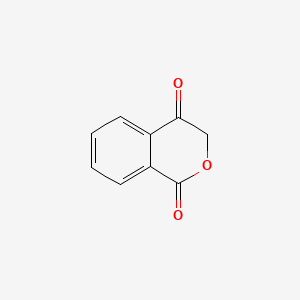
1H-2-Benzopyran-1,4(3H)-dione
概要
説明
1H-2-Benzopyran-1,4(3H)-dione is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . It is also known as 3-Isochromanone .
Synthesis Analysis
The synthesis of 1H-2-Benzopyran-1,4(3H)-dione involves condensing 2-carboxy benzaldehyde with bromoacetophenone derivatives. This is then further reacted with different aromatic aldehydes to afford bis-(1H-2-benzopyran-1-one) derivatives .Molecular Structure Analysis
The molecular formula of 1H-2-Benzopyran-1,4(3H)-dione is C9H8O2. Its molecular weight is 148.1586 .科学的研究の応用
Synthesis Methods
1H-2-Benzopyran-1,4(3H)-dione and its derivatives are synthesized through various methods. Alizadeh and Ghanbaripour (2013) reported an efficient one-pot synthesis of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives, highlighting the importance of these compounds in organic chemistry (Alizadeh & Ghanbaripour, 2013). Similarly, Ghabraie et al. (2011) described the synthesis of (3E)-3-[amino(aryl)methylidene]chroman-2,4-diones, emphasizing the method's high yields and simple workup (Ghabraie et al., 2011).
Biological Activity
Several studies have explored the biological activities of 1H-2-Benzopyran-1,4(3H)-dione derivatives. Hemmi, Harper, and Powers (1985) investigated the inhibition of various enzymes like human leukocyte elastase and cathepsin G, highlighting the potency of certain benzopyran-1,4-diones as enzyme inhibitors (Hemmi et al., 1985). In another study, Wang et al. (2005) isolated a unique pyrano[4,3-c][2]benzopyran-1,6-dione derivative from the fungus Phellinus igniarius, showing antioxidant and cytotoxic activities against cancer cell lines (Wang et al., 2005).
Structural Investigations
Structural investigations of 1H-2-Benzopyran-1,4(3H)-dione derivatives provide insights into their potential applications. Grdadolnik et al. (1997) conducted studies to characterize transformations of benzopyran-2,5-diones, contributing to understanding their chemical properties (Grdadolnik et al., 1997). This research assists in comprehending the utility of these compounds in various fields.
Miscellaneous Applications
The versatility of 1H-2-Benzopyran-1,4(3H)-dione extends to diverse applications. For instance, Mohebat et al. (2017) developed a green synthesis method for novel benzopyran derivatives, emphasizing environmental friendliness and efficiency (Mohebat et al., 2017). Additionally, Quinn and Rae (1981) explored the preparation of isobenzofuran-l(3h)-ones, demonstrating the versatility of benzopyran derivatives in synthetic chemistry (Quinn & Rae, 1981).
作用機序
Target of Action
Some benzopyrans have shown anticancerous activity in vitro , suggesting that they may target cancer cells or related pathways.
Mode of Action
Benzopyrans, in general, are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the anticancerous activity of some benzopyrans , it can be inferred that they may affect pathways related to cell proliferation, apoptosis, or DNA repair.
Result of Action
Given the anticancerous activity of some benzopyrans , it can be inferred that they may induce cell death, inhibit cell proliferation, or cause DNA damage in cancer cells.
特性
IUPAC Name |
isochromene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPUZPKXFMJGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507163 | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5693-27-6 | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5693-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-2-Benzopyran-1,4(3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


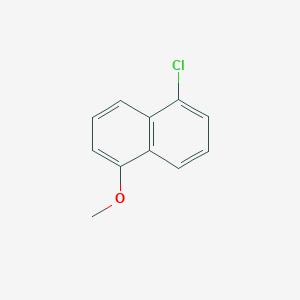
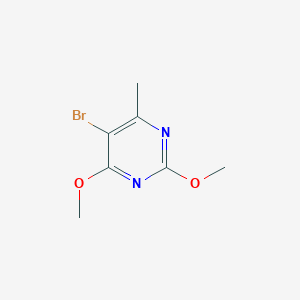
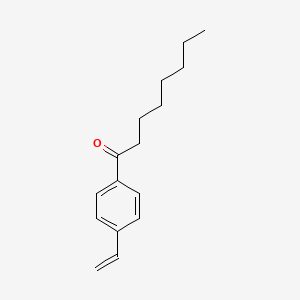
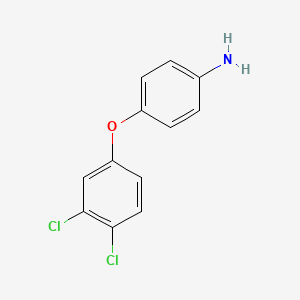
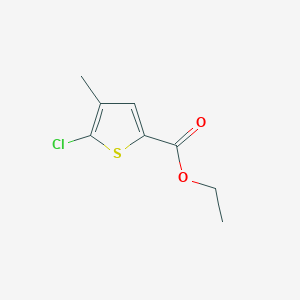
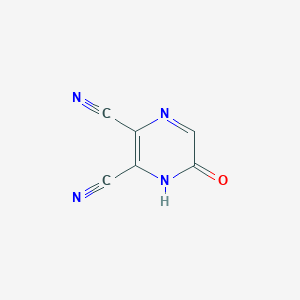

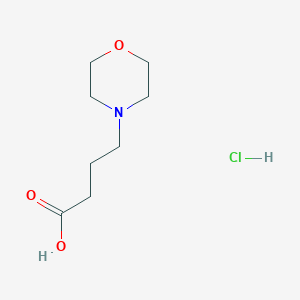
![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)
